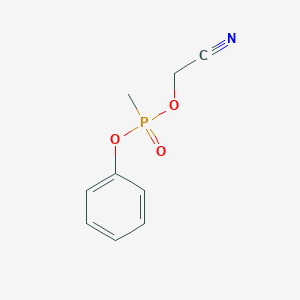![molecular formula C14H7NO2 B14608915 1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile CAS No. 58138-37-7](/img/structure/B14608915.png)
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile typically involves the reaction of indenyl radicals with vinylacetylene under high-temperature conditions. The reaction involves the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
化学反应分析
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
科学研究应用
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of protein kinase CK2, a target for anticancer therapies.
Materials Science: Its unique aromatic structure makes it a candidate for the development of advanced materials with specific electronic properties.
Biological Studies: It can be used as a model compound to study the behavior of PAHs in biological systems and their potential effects on health.
作用机制
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile involves its interaction with specific molecular targets, such as protein kinase CK2. This interaction inhibits the kinase’s activity, which can disrupt various cellular processes and potentially lead to anticancer effects . The compound’s aromatic structure allows it to interact with the active site of the enzyme, blocking its function and preventing the phosphorylation of target proteins.
相似化合物的比较
Similar Compounds
1H-cyclopenta[b]naphthalene: Another PAH with a similar structure but lacking the dioxo and carbonitrile functional groups.
1,3-dioxo-2,3-dihydro-1H-indene: A related compound with a similar core structure but different substituents.
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its ability to inhibit protein kinase CK2 sets it apart from other similar compounds, making it a valuable target for further research in medicinal chemistry and related fields.
属性
CAS 编号 |
58138-37-7 |
|---|---|
分子式 |
C14H7NO2 |
分子量 |
221.21 g/mol |
IUPAC 名称 |
1,3-dioxocyclopenta[b]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H7NO2/c15-7-12-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-6,12H |
InChI 键 |
CSBUMVGPYTUDID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)
![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)





![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

